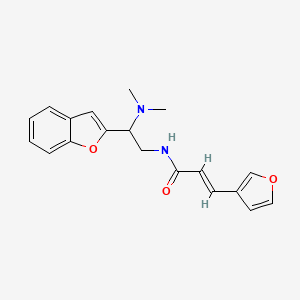![molecular formula C17H17N3O4 B2624983 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034321-33-8](/img/structure/B2624983.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BDP and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of BDP is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BDP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. BDP has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BDP has been found to have a wide range of biochemical and physiological effects. BDP has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). BDP has also been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using BDP in lab experiments is its broad range of effects. BDP has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile tool for scientific research. However, one of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the use of BDP in scientific research. One potential direction is the development of BDP-based cancer therapies. BDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Another potential direction is the use of BDP in the treatment of neurological disorders. BDP has been found to have neuroprotective effects, which could be useful in the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of BDP and its potential applications in scientific research.
合成法
The synthesis of BDP involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetaldehyde with 3-(pyrazin-2-yloxy)propan-1-amine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BDP, which can be purified using various chromatographic techniques.
科学的研究の応用
BDP has been found to have a wide range of scientific research applications. One of the most significant applications of BDP is in the field of cancer research. BDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BDP has also been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(8-12-1-2-14-15(7-12)23-11-22-14)20-6-3-13(10-20)24-16-9-18-4-5-19-16/h1-2,4-5,7,9,13H,3,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBOMUTUOYCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


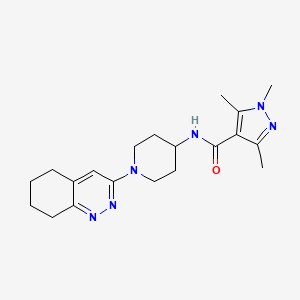

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)
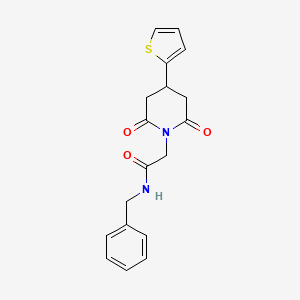
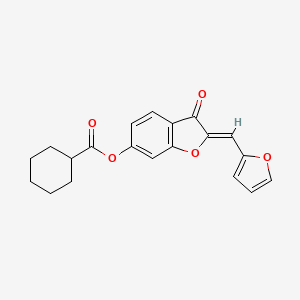
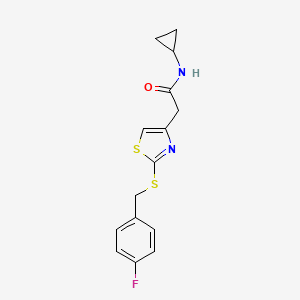
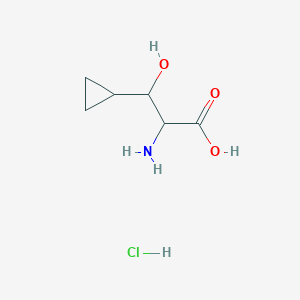
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
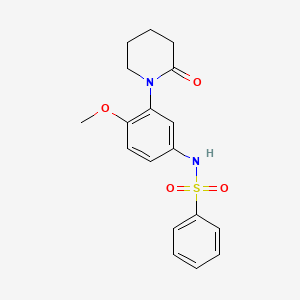

![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)
